1-[3-(4-METHOXYPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE
Description
This compound features a rigid triazatricyclo[5.2.2.0²,⁶]undecane core fused with a 4-methoxyphenyl substituent and an ethanone moiety. Synthetically, its preparation likely involves multi-step protocols analogous to those for related tricyclic derivatives, such as cyclohexenone-maleimide condensations followed by functionalization (e.g., hydrolysis or acetylation) .
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(21)20-16(13-3-5-14(22-2)6-4-13)17-15(18-20)12-7-9-19(17)10-8-12/h3-6,12,16-17H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLJTLHXWZKVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2C(=N1)C3CCN2CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-METHOXYPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE involves multiple steps, typically starting with the preparation of the triazatricyclo ring system. This can be achieved through a series of nucleophilic substitution reactions involving cyanuric chloride and various amines . The methoxyphenyl group is then introduced via a condensation reaction with an appropriate aldehyde . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[3-(4-METHOXYPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazatricyclo ring system.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective and efficient transformations . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1-[3-(4-METHOXYPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-METHOXYPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE involves its interaction with various molecular targets. The methoxyphenyl group can bind to specific receptors or enzymes, modulating their activity . The triazatricyclo ring system may interact with nucleic acids or proteins, affecting cellular processes like signal transduction and gene expression . These interactions can lead to the compound’s observed biological effects, such as inhibition of cancer cell growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-en-8-yl acetate ()
- Structure: Shares the tricyclo[5.2.2.0²,⁶]undecane core but replaces the methoxyphenyl-ethanone group with an acetoxy substituent.
- Synthesis: Prepared via cyclohexenone-maleimide cycloaddition using p-toluenesulfonic acid and isopropenyl acetate, followed by ammonia hydrolysis to yield imide derivatives.
- Key Difference: The acetoxy group may confer lower stability under basic conditions compared to the ethanone-methoxyphenyl system, which is sterically shielded and electronically stabilized.
- Reference :
(E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one ()
- Structure: Lacks the triazatricyclo core but shares the 4-methoxyphenyl-ethanone motif.
- Photochemical Behavior : Undergoes UV-induced β-truxillic dimerization in the crystalline state due to aligned C=C bonds (distance: 4.035 Å). The triazatricyclo compound’s rigid core may restrict such dimerization, enhancing photostability.
- Reactivity: The planar enone system in this compound facilitates photoreactivity, whereas the triazatricyclo framework likely reduces conformational flexibility, altering photochemical pathways.
- Reference :
10-Acetyl-4-methyl-1,9-diphenyl-4,8,10-triazatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione ()
- Structure: Contains the same triazatricyclo core but with acetyl, methyl, and diphenyl substituents instead of ethanone and methoxyphenyl.
- Physicochemical Properties: The diphenyl groups increase hydrophobicity, while the acetyl moiety may enhance hydrogen-bonding capacity.
- Synthetic Flexibility: The diphenyl variant requires multi-substitution steps, whereas the methoxyphenyl-ethanone derivative might be synthesized via selective functionalization of a common tricyclic intermediate.
- Reference :
Triazole-containing Ethanones ()
- Structure: Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Shares the ethanone group but replaces the tricyclic core with a triazole-sulfonylphenyl system.
- Synthesis : Prepared via sodium ethoxide-mediated nucleophilic substitution. The triazatricyclo compound’s synthesis likely demands more stringent cyclization conditions.
- Biological Implications : Triazole derivatives often exhibit antimicrobial or anticancer activity. The triazatricyclo compound’s rigid structure may enhance target selectivity compared to flexible triazole analogs.
- Reference :
Comparative Data Table
Research Implications
- Synthetic Challenges : The triazatricyclo core demands precise stereochemical control, as seen in related syntheses .
- Photostability: Unlike the photoreactive enone in , the target compound’s rigid structure may resist dimerization, favoring applications in photodynamic therapy or materials science.
- Drug Design: The methoxyphenyl-ethanone group could enhance blood-brain barrier penetration compared to diphenyl or sulfonyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
